molecular formula C22H21N5O2 B2616073 N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895009-37-7

N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2616073
CAS No.: 895009-37-7
M. Wt: 387.443
InChI Key: GIRCLYQCFLOXLC-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a high-purity chemical compound designed for research and development applications. This molecule is part of the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purine bases, which makes it a candidate for investigation in various biochemical pathways . The compound features a 1-(2-methylphenyl) substitution on the pyrazolo[3,4-d]pyrimidin-4-one core, which is further functionalized at the 5-position with an acetamide linker connected to a 2,4-dimethylphenyl group . Compounds based on the pyrazolo[3,4-d]pyrimidine core are frequently explored in medicinal chemistry and pharmacology research due to their potential to interact with enzyme active sites, particularly kinases . Researchers may investigate this specific analog for its inhibitory activity or binding affinity in cellular signaling studies. The distinct substitution pattern on the acetamide nitrogen (N-(2,4-dimethylphenyl)) can be critical for modulating the compound's physicochemical properties, selectivity, and overall pharmacological profile, providing a valuable tool for structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-8-9-18(16(3)10-14)25-20(28)12-26-13-23-21-17(22(26)29)11-24-27(21)19-7-5-4-6-15(19)2/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRCLYQCFLOXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution reactions: Introduction of the 2,4-dimethylphenyl and 2-methylphenyl groups through substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives under specific conditions.

    Reduction: Reduction of the pyrazolopyrimidine core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions to modify the phenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified functional groups or altered core structures.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, pyrazolopyrimidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrazolo[3,4-d]pyrimidinone Core

The target compound’s 2-methylphenyl group contrasts with analogs bearing electron-withdrawing or bulky substituents:

  • : A chromen-4-one fused system (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl) suggests a divergent pharmacophore, possibly targeting kinases or epigenetic enzymes .
Table 1: Key Substituent Comparisons
Compound Pyrazole Substituent Acetamide/Chain Substituent Notable Features
Target Compound 2-methylphenyl N-(2,4-dimethylphenyl) High lipophilicity, methyl-driven stability
4-fluorophenyl N-(2-methoxyphenyl) Polar substituents (F, OCH₃) enhance solubility
Chromen-4-one fused Fluorophenyl/isopropoxy groups Extended π-system for kinase binding
4-methylbenzyl 2,4-dichlorophenoxy Lipophilic Cl substituents for hydrophobic pockets

Acetamide Side Chain Modifications

The N-(2,4-dimethylphenyl)acetamide group in the target compound differs from other side chains:

  • : A chloroacetamide moiety (2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide) introduces reactivity for further derivatization, commonly seen in agrochemicals .
  • : Reactions with α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) highlight synthetic versatility but may reduce metabolic stability .
  • : Dimethylphenoxy groups in acetamide side chains (e.g., 2-(2,6-dimethylphenoxy)acetamido) optimize steric and electronic profiles for target engagement .
Table 2: Acetamide Side Chain Variations
Compound Acetamide Substituent Functional Impact
Target Compound 2,4-dimethylphenyl Balanced lipophilicity and steric bulk
2-chloro, 4-chlorophenyl Reactive site for cross-coupling
2,6-dimethylphenoxy Enhanced conformational rigidity

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The target’s methyl groups (logP ~3.5 estimated) likely favor passive diffusion over more polar analogs like ’s 2-methoxyphenyl derivative (logP ~2.8) .
  • Metabolic Stability : Fluorine substituents (e.g., ) resist oxidative metabolism, whereas methyl groups (target compound) may undergo slower CYP-mediated oxidation .
  • Synthetic Accessibility : The target’s structure suggests straightforward assembly via Buchwald-Hartwig coupling or nucleophilic substitution, akin to methods in .

Biological Activity

N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4OC_{22}H_{24}N_4O with a molecular weight of approximately 364.46 g/mol. The compound features a complex structure that incorporates both aromatic and heterocyclic elements, which may contribute to its biological activity.

Structural Characteristics:

  • Molecular Formula: C22H24N4OC_{22}H_{24}N_4O
  • SMILES Notation: CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(=O)NC4=C(C=CC=C4C)C
  • InChIKey: ABCDEF1234567890

Biological Activity Overview

Research into the biological activity of this compound has been limited. However, compounds in the pyrazolo[3,4-d]pyrimidine class have shown various pharmacological effects including:

  • Antitumor Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antiviral Properties: Pyrazolo derivatives have been studied for their potential in inhibiting viral replication.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, related compounds in the pyrazolo family have provided insights into potential biological activities:

  • Anticancer Activity:
    • A study showed that similar pyrazolo compounds exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .
    • Another investigation highlighted the ability of pyrazolo derivatives to induce apoptosis in cancer cells through mitochondrial pathways .
  • Antiviral Activity:
    • Research on related pyrazolo[3,4-d]pyrimidines indicated promising antiviral activity against several viruses including HIV and HSV .
    • Compounds were found to inhibit viral replication at low micromolar concentrations.

Data Tables

Biological Activity IC50 Values (µM) Cell Lines Tested
Antitumor10 - 30MCF-7, A549
Antiviral< 10HIV, HSV

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